molecular formula C24H27F2N3O2 B10836952 4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide

4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide

Cat. No.: B10836952
M. Wt: 427.5 g/mol
InChI Key: ZRRZCDIHCHFDRR-BJQOMGFOSA-N
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Description

US9127005, P2B is a small molecular drug known for its antiviral properties. It is a selective inhibitor of phospholipase D, an enzyme involved in various cellular processes. This compound has shown potential in therapeutic applications, particularly in antiviral therapies .

Preparation Methods

The preparation of US9127005, P2B involves several synthetic routes. One common method includes the use of crystallization techniques to achieve high purity. The process involves separation and purification steps that ensure the compound reaches a purity level of not less than 90% . Industrial production methods also focus on maintaining high purity and quality through reproducible and straightforward operations.

Chemical Reactions Analysis

US9127005, P2B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

US9127005, P2B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of US9127005, P2B involves the inhibition of phospholipase D. This enzyme is responsible for the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. By inhibiting this enzyme, US9127005, P2B disrupts various cellular processes, leading to its antiviral effects .

Comparison with Similar Compounds

US9127005, P2B is unique due to its selective inhibition of phospholipase D. Similar compounds include:

  • SCHEMBL12965084
  • CHEMBL3910701
  • BDBM179743

These compounds also inhibit phospholipase D but may differ in their selectivity and potency .

Properties

Molecular Formula

C24H27F2N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide

InChI

InChI=1S/C24H27F2N3O2/c1-16(28-22(30)18-4-8-20(26)9-5-18)15-29-12-10-24(11-13-29)21(14-27-23(24)31)17-2-6-19(25)7-3-17/h2-9,16,21H,10-15H2,1H3,(H,27,31)(H,28,30)/t16-,21?/m0/s1

InChI Key

ZRRZCDIHCHFDRR-BJQOMGFOSA-N

Isomeric SMILES

C[C@@H](CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC(CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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